5-(4-chlorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl carbamoyl group, a benzofuran moiety, and an oxazole carboxamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Formation of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The final coupling of the benzofuran, chlorophenyl, and oxazole moieties can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)isoxazole-3-carboxylic acid: Similar in structure but lacks the benzofuran and carbamoyl groups.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Contains a chlorophenyl group but has a different core structure.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H18ClN3O5 |
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Molecular Weight |
487.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H18ClN3O5/c1-33-18-12-10-17(11-13-18)28-26(32)24-23(19-4-2-3-5-21(19)34-24)29-25(31)20-14-22(35-30-20)15-6-8-16(27)9-7-15/h2-14H,1H3,(H,28,32)(H,29,31) |
InChI Key |
GBHVNUWTSIVNSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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